molecular formula C8H6IN3 B2603344 3-Iodo-1,6-naphthyridin-4-amine CAS No. 2225154-12-9

3-Iodo-1,6-naphthyridin-4-amine

Cat. No.: B2603344
CAS No.: 2225154-12-9
M. Wt: 271.061
InChI Key: NSKWJTFKOWYQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-1,6-naphthyridin-4-amine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which contain nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1,6-naphthyridin-4-amine typically involves the iodination of 1,6-naphthyridin-4-amine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the naphthyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1,6-naphthyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, amines, and complex heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Iodo-1,6-naphthyridin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of potential anticancer, antiviral, and antibacterial agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1,6-naphthyridin-4-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for various applications in medicinal chemistry and organic synthesis. Its ability to undergo specific substitution and coupling reactions makes it a valuable compound in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

3-iodo-1,6-naphthyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-6-4-12-7-1-2-11-3-5(7)8(6)10/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKWJTFKOWYQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C(=CN=C21)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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